Avagacestat

Description

Historical Context of Gamma-Secretase Inhibitors (GSIs) in Neurodegenerative Disease Research

The exploration of gamma-secretase inhibitors (GSIs) as potential therapeutic agents for neurodegenerative diseases, most notably Alzheimer's disease, has a complex history. Gamma-secretase is an enzyme crucial for the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govnih.gov The identification of γ-secretase as the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ made it a prime therapeutic target. nih.gov

Early research into GSIs was driven by the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the pathogenesis of Alzheimer's. nih.govnih.gov The discovery that mutations in the genes for APP and presenilins (the catalytic core of γ-secretase) cause early-onset familial Alzheimer's disease further solidified the focus on inhibiting this enzyme. tandfonline.comopenaccessjournals.com However, the development of GSIs was fraught with challenges. A significant hurdle was the fact that γ-secretase cleaves a variety of other protein substrates, including the Notch receptor, which is critical for normal cell development and function. nih.govtandfonline.com Inhibition of Notch signaling by early GSIs led to significant side effects, which were observed in clinical trials for compounds like Semagacestat. nih.gov Avagacestat was another GSI that showed similar side effects at effective doses. nih.gov These setbacks prompted the development of a second generation of compounds, known as γ-secretase modulators (GSMs), which aim to selectively alter the activity of γ-secretase to reduce the production of the toxic Aβ42 form, without completely inhibiting the enzyme's function and affecting other critical pathways. nih.govnih.gov

Evolution of the Amyloid Hypothesis and Therapeutic Strategies Targeting Amyloid-Beta (Aβ) Production

The amyloid hypothesis, first proposed in the early 1990s, has been the dominant framework for Alzheimer's disease research for decades. nih.govwordpress.com It suggests that the deposition of Aβ peptides in the brain is the central event that triggers a cascade of pathological events, including the formation of neurofibrillary tangles composed of tau protein, neuroinflammation, and ultimately, neuronal death and cognitive decline. nih.govtandfonline.com This hypothesis was initially supported by genetic evidence from families with early-onset Alzheimer's disease, where mutations in genes related to Aβ production were identified. nih.govwikipedia.org

Therapeutic strategies based on the amyloid hypothesis have primarily focused on reducing the levels of Aβ in the brain. nih.gov These strategies can be broadly categorized into:

Inhibiting Aβ production: This involves the use of inhibitors for the enzymes responsible for cleaving Aβ from its precursor protein, APP. These enzymes are β-secretase (BACE1) and γ-secretase. nih.govacs.org

Preventing Aβ aggregation: This approach aims to use drugs that prevent the Aβ peptides from clumping together to form plaques. nih.gov

Promoting Aβ clearance: This includes immunotherapies, such as monoclonal antibodies, that are designed to remove Aβ from the brain. nih.gov

Despite the strong scientific rationale, many clinical trials of Aβ-targeting therapies, including those for β-secretase and γ-secretase inhibitors, have failed to demonstrate a significant clinical benefit, with some even showing a worsening of cognitive function. wordpress.comj-alz.com These failures have led to a critical re-evaluation and evolution of the amyloid hypothesis. While the central role of Aβ is still widely accepted, there is a growing understanding that the relationship between Aβ, tau pathology, and neurodegeneration is more complex than initially thought. nih.gov Recent successes with anti-Aβ antibody therapies have provided validation for the amyloid cascade hypothesis as a therapeutic target. frontiersin.org

Positioning of this compound within the Landscape of Aβ Modulators

This compound is classified as a γ-secretase inhibitor (GSI). drugbank.commedchemexpress.com It was developed with the aim of being more selective for APP processing over Notch processing, a feature referred to as "Notch-sparing". selleckchem.comnih.gov This selectivity was intended to minimize the mechanism-based side effects that were observed with earlier, less selective GSIs. nih.gov this compound potently inhibits the production of both Aβ40 and Aβ42. medchemexpress.com

Structure

3D Structure

Properties

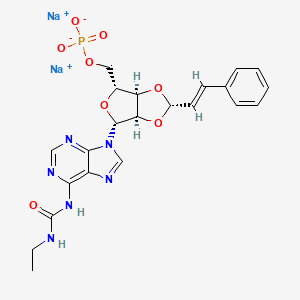

IUPAC Name |

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAOPVUAMONVLA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150811 | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-66-2 | |

| Record name | Avagacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Avagacestat

Gamma-Secretase Inhibition by Avagacestat

This compound is a potent inhibitor of the γ-secretase enzyme. medchemexpress.com Its mechanism of action is centered on the modulation of this critical enzyme's activity, which plays a pivotal role in the processing of various transmembrane proteins.

Targeting the Gamma-Secretase Enzyme Complex

The primary molecular target of this compound is the γ-secretase complex, a multi-subunit protease embedded within the cell membrane. nih.govresearchgate.net This enzyme complex is integral to intramembrane proteolysis, a process of cleaving proteins within their transmembrane domains. researchgate.net The γ-secretase complex itself is composed of four core protein subunits: Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). benthamdirect.com Presenilin forms the catalytic core of the complex, carrying out the enzymatic cleavage. benthamdirect.comdrugbank.com

Impact on Amyloid Precursor Protein (APP) Cleavage and Aβ Peptide Production

A crucial function of γ-secretase is the processing of the Amyloid Precursor Protein (APP). nih.govfrontiersin.org Following an initial cleavage by β-secretase, the remaining C-terminal fragment of APP, known as C99, becomes a substrate for γ-secretase. nih.gov The subsequent cleavage of C99 by γ-secretase results in the production and release of amyloid-β (Aβ) peptides of varying lengths. frontiersin.orgnih.gov

This compound's inhibitory action on γ-secretase directly curtails this process, leading to a reduction in the generation of Aβ peptides. nih.govnih.gov Specifically, it has been shown to be a potent inhibitor of the production of both Aβ40 and Aβ42. medchemexpress.com In preclinical studies, administration of this compound led to significant, dose-dependent reductions in Aβ40 and Aβ42 levels in the cerebrospinal fluid (CSF) of rats and dogs. nih.govnih.gov These findings confirmed the compound's ability to engage its target and modulate the amyloidogenic pathway. nih.gov

Selectivity Profile: Aβ Synthesis vs. Notch Processing

A significant aspect of the investigation into this compound's mechanism has been its selectivity for inhibiting APP processing over the cleavage of other γ-secretase substrates, most notably the Notch receptor. nih.govresearchgate.net Notch signaling is a critical pathway involved in cell-cell communication, differentiation, and proliferation. nih.govnih.gov Inhibition of Notch processing can lead to a range of toxicities. nih.gov

This compound was initially developed with the goal of achieving a greater selectivity for inhibiting Aβ synthesis compared to Notch processing. nih.govnih.gov Early preclinical data suggested a significant selectivity margin, with reports of up to a 190-fold greater selectivity for inhibiting APP cleavage over Notch cleavage in vitro. nih.govnih.gov This apparent selectivity was a key feature that distinguished this compound from other less selective γ-secretase inhibitors. nih.gov The reported IC50 values for Aβ42 and Aβ40 inhibition were 0.27 nM and 0.30 nM, respectively, while the IC50 for inhibiting the Notch intracellular domain (NICD) was 0.84 nM. medchemexpress.com Another study reported an IC50 of 58 nM for the inhibition of Notch processing. medchemexpress.com However, the degree of this selectivity has been a subject of re-evaluation and debate within the scientific community. researchgate.net Some studies have questioned the initial claims of high selectivity, suggesting that the distinction may not be as pronounced as first reported. researchgate.net

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| Aβ42 | 0.27 | medchemexpress.com |

| Aβ40 | 0.30 | medchemexpress.com |

| NICD | 0.84 | medchemexpress.com |

| Notch Processing | 58 | medchemexpress.com |

Despite the intended selectivity, the inhibition of Notch signaling by this compound has been observed in various research models, leading to a spectrum of mechanism-based effects. nih.govnih.gov In nonclinical toxicology studies in rats and dogs, findings attributed to Notch inhibition included goblet cell metaplasia in the gastrointestinal tract, lymphoid depletion in the spleen and lymph nodes, and decreases in peripheral T and B lymphocytes. nih.govoup.comoup.com In rats, changes to epiphyseal cartilage and trabecular bone were also noted. nih.govoup.com The expression of the Notch-regulated gene, hairy and enhancer of split-1 (Hes1), was also shown to be downregulated in white blood cells, confirming target engagement of the Notch pathway. nih.govoup.com These findings underscore the challenge of completely separating the inhibition of APP processing from Notch processing with this class of compounds.

Binding Dynamics and Specificity within the Presenilin-1 (PSEN1) Gamma-Secretase Complex

Efforts to understand the molecular basis of this compound's interaction with the γ-secretase complex have revealed specific binding dynamics within the Presenilin-1 (PSEN1) subunit, the catalytic heart of the enzyme. nih.govnih.gov Cryo-electron microscopy (cryo-EM) structures have indicated that this compound binds within a pocket formed by transmembrane domains 1-2 and 6-9, as well as β-strands of PSEN1. nih.gov

Photoaffinity labeling studies have further pinpointed the interaction site. Using cleavable photoprobes based on the this compound structure, researchers identified a specific amino acid, Leucine 282 (L282), within the intracellular loop of PSEN1 as a site of photoinsertion. nih.gov This finding was consistent with molecular dynamics simulations of the γ-secretase complex with the inhibitor. nih.gov Interestingly, chronic treatment with this compound in rats has been shown to lead to an accumulation of PSEN1 in the brain, suggesting a potential feedback mechanism in response to sustained inhibition. nih.gov

Effects on Aβ Isoforms and Clearance

A primary pharmacodynamic effect of this compound is the reduction of Aβ peptides. Administration of this compound has been shown to cause robust, exposure-dependent reductions in both Aβ40 and Aβ42 levels in the cerebrospinal fluid (CSF) of rats, dogs, and healthy human subjects. nih.govresearchgate.net In a study with healthy young men, single doses of this compound resulted in a marked decrease in CSF concentrations of Aβ(1-38), Aβ(1-40), and Aβ(1-42). nih.govresearchgate.net Similarly, a 28-day study in healthy volunteers demonstrated that multiple doses of this compound led to dose-dependent reductions in CSF Aβ40 and Aβ42. researchgate.net The reduction in CSF Aβ levels is considered a key biomarker of γ-secretase inhibition. nih.gov

| Dose | Approximate Reduction in CSF Aβ | Reference |

|---|---|---|

| 100 mg | ~30% | researchgate.net |

| 150 mg | ~60% | researchgate.net |

Interestingly, the effect of this compound on plasma Aβ levels has been described as biphasic. nih.gov In a single-ascending dose study in healthy volunteers, this compound produced an initial decrease in plasma Aβ(1-40) concentrations over the first several hours, which was followed by a rise above baseline levels that was sustained for a period. nih.govnih.gov This pattern of an initial drop followed by an overshoot has been observed with other γ-secretase inhibitors as well and may be related to the complex interplay between central and peripheral Aβ pools and their clearance mechanisms. The biphasic response highlights the complex pharmacodynamics of γ-secretase inhibition on systemic Aβ levels. nih.gov

A concern with the long-term use of γ-secretase inhibitors is the potential for a rebound effect, where the inhibition of the enzyme could lead to a compensatory increase in its levels or activity. Research has explored this possibility with this compound. One study found that sustained administration of this compound to rats over 21 days resulted in an increased amount of PSEN1 in the brain. nih.gov This accumulation of the enzyme's catalytic subunit could suggest a feedback mechanism that, over time, might counteract the inhibitory effect of the drug and potentially lead to a rebound in γ-secretase activity and Aβ production. nih.gov This phenomenon is an important consideration in the development of drugs targeting γ-secretase. nih.gov

Influence on Other Gamma-Secretase Substrates and Pathways (Beyond APP and Notch)

The gamma-secretase complex is a versatile intramembrane protease responsible for cleaving numerous type-I transmembrane proteins, a process known as regulated intramembrane proteolysis. While its roles in processing the Amyloid Precursor Protein (APP) and Notch receptors are the most studied, its activity extends to a wide array of other substrates. nih.gov It is estimated that there are more than 140 different substrates for gamma-secretase, highlighting the complexity of inhibiting this enzyme. nih.gov These substrates are involved in a vast range of critical cellular functions, including cell fate determination, cell adhesion, migration, neurite outgrowth, and synaptogenesis. nih.gov Consequently, the inhibition of gamma-secretase by compounds such as this compound has far-reaching effects that extend beyond the modulation of amyloid-beta (Aβ) and Notch signaling. nih.gov The intracellular domains (ICDs) released by gamma-secretase cleavage are often involved in regulating gene transcription, further amplifying the impact of its inhibition. nih.gov

Research has demonstrated that this compound influences fundamental cellular processes like differentiation and proliferation through its inhibition of gamma-secretase. The enzyme's role in Notch signaling is intrinsically linked to cell fate decisions. Chronic inhibition of gamma-secretase has been associated with adverse effects on tissue development and homeostasis, such as decreased enterocyte differentiation in the gastrointestinal tract and altered maturation of T and B lymphocytes. oup.com

In preclinical studies, this compound has shown direct effects on cell proliferation. When used in combination with gefitinib, this compound was found to significantly reduce the colony growth of PC9/AB2 non-small cell lung cancer cells. medchemexpress.com This anti-proliferative effect was accompanied by a reduction in the expression of the proliferation marker Ki-67. medchemexpress.com Further investigation revealed that this compound can induce apoptosis and cause cell cycle arrest at the G1 phase. medchemexpress.com These effects are partly mediated by the downregulation of key signaling pathways that control cell growth and survival, such as the PI3K/Akt pathway. medchemexpress.com

Table 1: Observed Effects of this compound on Cell Proliferation Markers and Pathways

Parameter Observed Effect Cell Line Citation Colony Growth Attenuated (in combination with gefitinib) PC9/AB2 nih.gov Ki-67 Expression Reduced PC9/AB2 nih.gov Cell Cycle Enhanced arrest at G1 phase PC9/AB2 nih.gov PI3K/Akt Pathway Downregulated PC9/AB2 nih.gov

A key downstream target of the Notch signaling pathway is the Hairy and Enhancer of Split-1 (HES-1) gene, a transcriptional repressor. oup.com The expression of HES-1 is a well-established biomarker for gamma-secretase-mediated Notch activity. nih.gov Pharmacological studies have confirmed that this compound treatment effectively downregulates the expression of HES-1. medchemexpress.com

In nonclinical studies involving rats, decreased mRNA levels of HES-1 in white blood cells served as confirmation of target engagement for this compound. oup.com However, the translation of these findings to humans has been complex. In a 28-day study with human subjects, significant decreases in HES-1 mRNA levels were not detected at exposures that were effective in reducing cerebrospinal fluid (CSF) Aβ levels. researchgate.net This suggests a potential therapeutic window where Aβ reduction can be achieved without substantial interference with the Notch pathway in humans, a key goal in the development of Notch-sparing gamma-secretase inhibitors. nih.gov

Table 2: Effect of this compound on HES-1 Expression

Species/System Effect Significance Citation PC9/AB2 Cells Downregulation of HES1 expression Demonstrates direct impact on Notch signaling pathway nih.gov Rats (in vivo) Decreased mRNA levels in white blood cells Confirmed target engagement of the drug nih.gov Humans (28-day study) No significant decrease in mRNA levels at certain exposures Suggests a potential therapeutic window for APP-selective inhibition oup.com

Mechanisms of Cognitive Worsening Observed in Research Studies

Clinical trials of certain gamma-secretase inhibitors, including this compound and Semagacestat, revealed an unexpected trend of cognitive worsening in patients, particularly at higher doses. nih.govnih.gov This finding prompted investigations into the potential underlying mechanisms, moving beyond the intended therapeutic effect of lowering Aβ production. The broad action of these inhibitors on multiple critical signaling pathways is thought to contribute to this adverse outcome. nih.gov

A primary hypothesis for the observed cognitive decline involves the mechanism of gamma-secretase inhibition itself. By blocking the enzyme, the processing of its numerous substrates is halted, leading to an accumulation of their C-terminal fragments (CTFs) within the cell membrane. nih.gov Since gamma-secretase cleaves over a hundred different proteins vital for normal neuronal function—such as cell adhesion, migration, and synaptogenesis—the buildup of these unprocessed fragments may be toxic or disrupt essential cellular signaling cascades. nih.gov The accumulation of APP-CTFs, in particular, has been linked to adverse effects in clinical trials. nih.gov This disruption of the processing of multiple key proteins, not just APP and Notch, is a plausible contributor to the detrimental effects on cognition. nih.govnih.gov

A complex, biphasic dose-response relationship has been observed with some gamma-secretase inhibitors. researchgate.net While higher doses effectively lower Aβ levels, some studies have noted that lower concentrations can paradoxically lead to an increase in certain Aβ species. nih.gov For instance, the related inhibitor Semagacestat was found to increase Aβ42 levels in the blood at low concentrations. nih.gov While this compound demonstrated dose-dependent reductions in CSF Aβ, the effect was less pronounced at lower doses. nih.govresearchgate.net This phenomenon, sometimes referred to as a rebound effect, suggests that partial inhibition of the gamma-secretase complex might alter its processivity in a way that favors the production of Aβ, potentially contributing to a negative clinical outcome before a sufficient level of inhibition is achieved.

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Gamma-secretase inhibitor |

| Gefitinib | EGFR inhibitor |

| Semagacestat | Gamma-secretase inhibitor |

| Akt | Protein kinase |

Preclinical Research and Translational Studies of Avagacestat

In Vitro Studies and Cellular Models

Cell-based assays provided the initial platform to quantify the inhibitory activity of Avagacestat and to explore its effects on cellular pathways beyond amyloid-beta (Aβ) generation.

IC50 Determination for Aβ40, Aβ42, and NICD Inhibition

The potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against the production of different Aβ peptides and the Notch intracellular domain (NICD). In cell culture systems, this compound proved to be a potent inhibitor of γ-secretase activity. It demonstrated IC50 values of 0.30 nM and 0.27 nM for the inhibition of Aβ40 and Aβ42, respectively. medchemexpress.com The compound also inhibited the cleavage of Notch, a critical protein for cell signaling, but with a lower potency. The IC50 for the inhibition of the Notch IntraCellular Domain (NICD) was 0.84 nM. medchemexpress.com Some studies have highlighted this selectivity, noting that this compound is significantly more selective for inhibiting APP cleavage compared to Notch cleavage. nih.govnih.gov

Table 1: IC50 Values for this compound

| Target | IC50 Value (nM) |

|---|---|

| Aβ40 | 0.30 |

| Aβ42 | 0.27 |

| NICD | 0.84 |

Data sourced from in vitro studies. medchemexpress.com

Effects on Cell Colony Growth and Apoptosis in Non-Alzheimer's Disease Models

The investigation of this compound extended to non-Alzheimer's disease models, such as cancer cell lines, to understand its broader cellular effects. In the context of non-small cell lung cancer, specifically in PC9/AB2 cells, this compound demonstrated significant biological activity. When combined with gefitinib, this compound was shown to markedly reduce the colony growth of these cells. medchemexpress.com This inhibition of proliferation was accompanied by the induction of apoptosis (programmed cell death), as evidenced by an increase in the expression of active caspase 3 and PARP, which are key markers of the apoptotic process. medchemexpress.com Furthermore, this compound treatment led to a reduction in the expression of Ki-67, a protein associated with cell proliferation, and promoted cell cycle arrest at the G1 phase in PC9/AB2 cells. medchemexpress.com

Downregulation of Signaling Pathways (e.g., Notch1, HES1, PI3K, Akt) in Specific Cell Lines

This compound's mechanism of action involves the modulation of key cellular signaling pathways. As a γ-secretase inhibitor, its most direct effect is on the Notch signaling pathway. nih.gov In PC9/AB2 cells, treatment with this compound effectively downregulated the expression of Notch1 and its downstream target, HES1. medchemexpress.com Beyond the Notch pathway, the compound was also found to suppress the PI3K/Akt signaling cascade, a critical pathway for cell growth, survival, and proliferation. medchemexpress.comnih.gov The downregulation of PI3K and Akt in these cells indicates a broader impact of this compound on fundamental cellular processes. medchemexpress.com The interplay between Notch and PI3K/Akt signaling is a crucial area of research, as inhibiting both pathways simultaneously has been suggested as a potential therapeutic strategy in certain types of leukemia. nih.govkne-publishing.com

Animal Models and In Vivo Research

Following promising in vitro results, this compound was advanced into animal models to assess its effects on Aβ levels in a complex biological system and to evaluate potential toxicities related to its mechanism of action.

Reduction of Aβ Levels in Plasma, Brain, and Cerebrospinal Fluid (CSF) in Rodent and Canine Models

Studies in both rodent and canine models demonstrated that this compound could effectively reduce Aβ levels in multiple biological compartments. In rats, oral administration of this compound led to a significant and dose-dependent reduction of Aβ40 in plasma, brain, and cerebrospinal fluid (CSF). medchemexpress.comresearchgate.net Similarly, acute administration in both rats and dogs resulted in a robust and comparable decrease in CSF levels of both Aβ40 and Aβ42. nih.gov Chronic daily dosing in these animal models also confirmed a dose-dependent relationship between plasma drug concentrations and the reduction of Aβ levels in the central nervous system. researchgate.net In dogs, a sustained pharmacodynamic effect was observed, with brain Aβ peptide levels being reduced by 22% to 34% after one year of treatment. nih.gov These findings provided preclinical evidence that this compound could achieve its intended pharmacological effect of lowering central Aβ levels. oup.com

Table 2: Summary of this compound's Effects on Aβ Levels in Animal Models

| Species | Compartment | Effect |

|---|---|---|

| Rat | Plasma, Brain, CSF | Significant, dose-dependent reduction in Aβ40. medchemexpress.comresearchgate.net |

| Dog | CSF, Brain | Robust reduction in Aβ40 and Aβ42. nih.govnih.gov |

This table summarizes the general findings from multiple in vivo studies.

Assessment of Notch-Related Toxicity in Animal Studies

A primary concern with γ-secretase inhibitors is the potential for mechanism-based toxicities arising from the inhibition of Notch signaling, which is vital for cell differentiation and proliferation in adult tissues. nih.gov Comprehensive nonclinical toxicology programs identified a spectrum of Notch-related findings in both rats and dogs. nih.gov In dogs, gastrointestinal effects were observed, including goblet cell metaplasia, dilatation of intestinal crypts, and villous atrophy. nih.govoup.com Both species exhibited changes in lymphoid tissues, such as depletion in the spleen and lymph nodes, and decreases in peripheral T and B lymphocytes. nih.govoup.com Other observed toxicities attributed to Notch inhibition included ovarian follicular degeneration and atrophy in both rats and dogs, and changes to the epiphyseal cartilage and trabecular bone in rats. nih.govoup.com Importantly, studies indicated that it was possible to identify doses of this compound that significantly reduced brain Aβ levels without causing severe Notch-related toxicities, suggesting a therapeutic window for the compound. nih.govoup.com

Gastrointestinal Tract Integrity

Chronic administration of γ-secretase inhibitors has the potential to compromise the integrity of the gastrointestinal (GI) tract due to the role of Notch signaling in maintaining intestinal cell differentiation. nih.govnih.gov Preclinical toxicology studies of this compound in animal models, particularly dogs, revealed specific changes in the GI tract. escholarship.orgnih.gov

In a 2-week exploratory toxicity study in male dogs, those receiving higher doses became moribund due to GI toxicity, which included clinical signs like watery or tarry stools. nih.govnih.gov Histopathological examination of the duodenum in these animals showed mild to severe goblet cell metaplasia. nih.govnih.gov Longer-term studies in dogs (up to 1 year) confirmed these findings, noting goblet cell metaplasia, dilatation of intestinal crypts, mucosal epithelial necrosis and regeneration, and villous atrophy. escholarship.orgnih.gov These effects, directly linked to the inhibition of Notch signaling, were generally observed in dogs that showed clinical signs of GI toxicity. escholarship.orgnih.gov In rats, GI findings were less pronounced but included changes in the small intestine of females at certain doses in a 3-month study. nih.gov These findings underscore the challenge of separating the desired anti-amyloidogenic effect from the mechanism-based toxicity in the GI tract.

Table 1: Summary of Preclinical Gastrointestinal Findings for this compound

| Finding | Species | Key Details | Reference(s) |

|---|---|---|---|

| Goblet Cell Metaplasia | Dog | Mild to severe changes observed in the duodenum. Considered a mechanism-based effect of Notch inhibition. | mdpi.comnih.govnih.gov |

| Villous Atrophy | Dog | Observed in conjunction with other GI toxicity signs in long-term studies. | escholarship.orgnih.gov |

| Mucosal Epithelial Necrosis | Dog | Part of the spectrum of GI changes noted in toxicity studies. | escholarship.orgnih.gov |

| Dilatation of Intestinal Crypts | Dog | Accompanied other histological changes in the intestine. | escholarship.orgnih.gov |

| Clinical GI Toxicity | Dog | Included watery and/or tarry stools, leading to moribundity at high doses. | nih.govnih.gov |

Immune Cell Maturation (T and B cells)

Notch signaling is essential for the proper maturation and development of immune cells, including T and B lymphocytes. nih.govnih.gov Inhibition of this pathway by compounds like this compound was shown to affect the lymphoid system in preclinical models. Nonclinical safety studies in both rats and dogs demonstrated that this compound administration led to decreases in peripheral lymphocytes, affecting both T and/or B cells. escholarship.orgnih.gov

These changes in circulating lymphocyte counts were accompanied by morphological alterations in lymphoid tissues. escholarship.orgnih.gov Specifically, lymphoid depletion was observed in the spleen and lymph nodes of both species. escholarship.orgnih.gov In the spleen, this manifested as marginal-zone depletion. mdpi.com These findings are consistent with the known role of γ-secretase in Notch-mediated lymphocyte development and were considered an expected mechanism-based effect of the drug class. nih.govnih.gov

Table 2: Preclinical Effects of this compound on Immune Cells

| Finding | Species | Key Details | Reference(s) |

|---|---|---|---|

| Decreased Peripheral Lymphocytes | Rat, Dog | Reductions in circulating T and/or B cells were observed. | escholarship.orgnih.gov |

| Lymphoid Depletion | Rat, Dog | Observed in lymph nodes and spleen. | escholarship.orgnih.gov |

| Splenic Marginal Zone Depletion | Rat, Dog | A specific form of lymphoid depletion noted as a Notch-related toxicity. | mdpi.com |

Epithelial Cell Hyperplasia in Skin

The Notch signaling pathway also plays a role in the homeostasis of skin and epithelial cells. nih.govnih.gov Chronic inhibition of this pathway by γ-secretase inhibitors has been linked to epithelial cell hyperplasia, an effect that in some studies preceded the development of squamous cell carcinoma. nih.govnih.gov In clinical trials, this compound treatment was associated with an increased incidence of nonmelanoma skin cancers. embopress.orgrupress.org This clinical finding highlights the translational relevance of the preclinical concerns regarding Notch inhibition in the skin. While specific preclinical studies detailing epithelial hyperplasia for this compound were not the primary focus of the provided search results, it is a known class effect for γ-secretase inhibitors. nih.govnih.gov

Correlation of CSF Aβ Levels with Brain Aβ Levels as a Surrogate Marker

A critical aspect of developing drugs for Alzheimer's disease is the ability to measure their pharmacological effect on the target in the central nervous system. Preclinical studies with this compound in rats and dogs demonstrated that the compound effectively reduced Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF). nih.govwjgnet.com Acute administration in both species led to robust and similar reductions in CSF Aβ40 and Aβ42 levels. mdpi.com

Crucially, these studies established a strong correlation between the drug's concentration in the blood and its effect on Aβ levels in the CSF. The pharmacodynamic effects of this compound on CSF Aβ were found to be similar across rats, dogs, and humans, demonstrating a clear exposure-response relationship. mdpi.com Further research supported the proposition that plasma and CSF Aβ peptide levels can serve as reliable surrogate markers for Aβ changes in the brain. This correlation is vital, as it allows for the indirect monitoring of a drug's therapeutic effect in the brain through more accessible biological samples, which is highly valuable for dose selection and assessing target engagement in clinical trials. Single-dose studies in healthy human volunteers confirmed that this compound administration resulted in a marked, dose-dependent decrease in CSF Aβ concentrations, validating the preclinical findings.

Monitoring Therapeutic Effectiveness in Transgenic AD Mice Models

Transgenic mouse models of Alzheimer's disease are indispensable tools for preclinical research. wjgnet.com These models are engineered to overexpress human genes with mutations that cause familial Alzheimer's disease, such as those in the amyloid precursor protein (APP) or presenilin (PSEN) genes. wjgnet.com As a result, the mice develop key pathological features of the disease, including age-dependent Aβ plaque deposition and cognitive deficits. wjgnet.com

These models are widely used to evaluate potential therapeutic strategies and to monitor the effectiveness of compounds aimed at modifying the disease course. wjgnet.com For a γ-secretase inhibitor like this compound, such models would be used to assess its ability to lower brain Aβ levels, prevent or reduce plaque formation, and potentially ameliorate cognitive impairments. wjgnet.com While transgenic mouse models have been pivotal in the preclinical testing of numerous AD drug candidates, published studies specifically detailing the therapeutic effectiveness of this compound in these models were not identified in a review of the available literature. However, the general utility of these models for screening and validating γ-secretase inhibitors and modulators is well-established in the field.

Studies in Alcohol-Associated Liver Fibrosis Models

Alcohol-associated liver disease (ALD) encompasses a spectrum of conditions from steatosis to fibrosis and cirrhosis. Various animal models have been developed to study the pathogenesis of ALD and to test potential therapies, including chronic ethanol (B145695) feeding models, often combined with a "second hit" like a high-fat diet or an inflammatory agent to induce more severe injury and fibrosis. nih.govnih.gov A review of the scientific literature did not yield studies investigating the use of this compound in animal models of alcohol-associated liver fibrosis. Research on this compound has been focused primarily on its development for Alzheimer's disease.

Synthesis of Labeled this compound for Research Applications

The synthesis of isotopically labeled compounds is a critical step in drug development, enabling studies on absorption, distribution, metabolism, and excretion (ADME), and serving as standards for bioanalytical assays. For this compound, both radioactive and stable isotope-labeled versions were synthesized for research purposes.

Table 3: Synthesis of Labeled this compound Analogs

| Labeled Compound | Starting Material | Number of Steps | Overall Yield | Purity | Intended Application | Reference |

|---|---|---|---|---|---|---|

| [¹⁴C]this compound | [¹⁴C]Potassium Cyanide | 7 | 33% | 99.9% (Radiochemical) | Human ADME Studies | |

| [¹³C₆]this compound | 4-chloro[¹³C₆]aniline | 3 | 15% | 99.9% (UV) | Bioanalytical Standard |

Carbon-14 (B1195169) Labeled this compound for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In the preclinical development of this compound, a γ-secretase inhibitor investigated for Alzheimer's disease, the synthesis of a carbon-14 labeled version of the compound was a critical step. nih.gov This radiolabeled analog was specifically created for use in human absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov Such studies are fundamental in pharmaceutical research to understand how a drug is processed by the body. openmedscience.com

Stable Isotope Labeled this compound for Bioanalytical Assays

Alongside the radiolabeled compound, a stable isotope-labeled version of this compound was also synthesized for use as an internal standard in bioanalytical assays. nih.gov The purpose of this labeled compound is to accurately quantify the concentration of the unlabeled drug in biological samples such as blood or plasma. nih.gov The use of stable isotope-labeled internal standards is a common practice in modern bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS), to ensure the precision and accuracy of the measurements. nih.gov

Clinical Research Findings and Implications

Phase I Clinical Trials

The initial human studies of Avagacestat were designed to establish its fundamental clinical profile in healthy volunteers. These trials involved single and multiple ascending dose formats to understand how the compound behaves in the human body over a range of exposures.

Tolerability and Pharmacokinetic Profiles in Healthy Subjects (Single and Multiple Ascending Doses)

Early clinical evaluation of this compound in healthy subjects demonstrated a consistent pharmacokinetic profile.

In a single-ascending dose (SAD) study, healthy young male volunteers received single oral doses of this compound ranging from 0.3 mg to 800 mg. Following oral administration, this compound was absorbed quickly, with concentrations in the blood peaking rapidly before exhibiting a biphasic decrease and a prolonged terminal phase. researchgate.net Exposures were found to be proportional with doses up to 200 mg. researchgate.net A separate study administering a single 50 mg dose to both young and elderly subjects found it was rapidly absorbed with a median time to maximum concentration (t-max) between 1 and 2 hours and an average half-life of 41 to 71 hours. nih.gov

A multiple-ascending dose (MAD) study was conducted in healthy young men (receiving 15, 50, 100, or 150 mg daily for 28 days) and in healthy elderly subjects (receiving 50 mg and then 100 mg daily for 14 days at each level). medchemexpress.comresearchgate.net In this study, this compound was also rapidly absorbed and reached a steady-state concentration by day 10 of daily administration. medchemexpress.comresearchgate.net The terminal elimination half-life was observed to be between 38 and 65 hours. medchemexpress.comresearchgate.net While there were no significant differences in the steady-state area under the plasma concentration-time curve between young and elderly participants, elderly subjects did show a higher maximum plasma concentration. medchemexpress.comresearchgate.net

Interactive Table: Key Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |

| Absorption | Rapidly absorbed researchgate.net | Rapidly absorbed medchemexpress.comresearchgate.net |

| Time to Max. Conc. (Tmax) | 1-2 hours (for 50 mg dose) nih.gov | Not specified |

| Elimination Half-Life (t1/2) | 41-71 hours (for 50 mg dose) nih.gov | 38-65 hours medchemexpress.comresearchgate.net |

| Steady State | Not applicable | Reached by day 10 medchemexpress.comresearchgate.net |

| Dose Proportionality | Proportional up to 200 mg researchgate.net | Proportional exposure in young subjects medchemexpress.comresearchgate.net |

Pharmacodynamic Markers (Aβ, Trefoil Factor Family 3 Protein, Dual Specificity Phosphatase 6, Hairy and Enhancer of Split-1)

A primary goal of the Phase I trials was to see if this compound could engage its target, gamma-secretase, and affect relevant biomarkers. The key pharmacodynamic marker was amyloid-beta (Aβ), the peptide central to the amyloid hypothesis of Alzheimer's disease.

In the SAD study, this compound demonstrated a biphasic effect on plasma Aβ(1-40) levels. researchgate.net An initial decrease in concentrations was observed over the first 4 to 6 hours, which was followed by a rise above baseline levels. nih.gov In the MAD study, daily doses greater than 50 mg were found to reduce the steady-state trough concentrations of Aβ(1-38), Aβ(1-40), and Aβ(1-42) in cerebrospinal fluid (CSF) in a dose-dependent manner over 28 days. medchemexpress.comresearchgate.net

Gamma-secretase inhibitors can also interfere with the processing of Notch proteins, which is thought to be linked to some toxic effects. Therefore, the SAD study also explored biomarkers of Notch inhibition, including Trefoil Factor Family 3 (TFF3) protein, Dual Specificity Phosphatase 6 (DUSP6), and Hairy and Enhancer of Split-1 (HES1). researchgate.netnih.gov The study found that exploratory biomarkers of Notch inhibition did not change significantly, supporting preclinical findings that this compound is more selective for Aβ synthesis over Notch processing. nih.govnih.gov

Evaluation of Drug-Drug Interactions with Concomitant Medications

As part of its clinical development, this compound was evaluated for potential drug-drug interactions (DDI). Clinical trial registries indicate that studies were planned to assess the pharmacokinetic interactions with several medications commonly used in the elderly population.

Rifampin is a potent inducer of cytochrome P450 (CYP) enzymes, which are crucial for metabolizing many drugs. univmed.orgresearchgate.net Co-administration with rifampin often accelerates the metabolism of other drugs, reducing their concentration and potential efficacy. univmed.orgnih.gov While the potential for this interaction is a standard part of drug development, specific results from a clinical study evaluating the co-administration of this compound and rifampin are not detailed in the available peer-reviewed literature.

Donepezil (B133215) is an acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease. nih.gov A clinical trial (NCT01042314) was designed to study the drug-drug interaction between this compound and Donepezil. drugbank.com However, the specific pharmacokinetic results from this study are not available in published literature, though a request for information on the effect of co-administration of this compound on the pharmacokinetics of donepezil has been noted. researchgate.net

Galantamine is another acetylcholinesterase inhibitor used in the management of Alzheimer's disease. drugs.com A Phase 1 clinical trial (NCT01043596) was initiated to study the effect of this compound on the pharmacokinetics of extended-release galantamine in healthy subjects. clinicaltrials.gov Similar to the donepezil interaction study, a request for these data has been noted in the scientific literature, but comprehensive results detailing the pharmacokinetic outcomes of this specific interaction are not publicly available. researchgate.net

Clopidogrel, Carvedilol, Diltiazem (B1670644)

A study was conducted to evaluate the potential drug-drug interactions between this compound and three other medications: clopidogrel, carvedilol, and diltiazem in healthy subjects. researchgate.net The primary focus of this research was to determine if the co-administration of this compound with these drugs would alter their pharmacokinetic properties, which could have implications for safety and efficacy. The study concluded that there were no clinically significant interactions observed between this compound and clopidogrel, carvedilol, or diltiazem.

| Interacting Drug | Investigated Effect on Co-administration with this compound | Outcome |

| Clopidogrel | Potential alteration of pharmacokinetic parameters | No clinically significant interaction observed |

| Carvedilol | Potential alteration of pharmacokinetic parameters | No clinically significant interaction observed |

| Diltiazem | Potential alteration of pharmacokinetic parameters | No clinically significant interaction observed |

Phase II Clinical Trials in Alzheimer's Disease (AD)

This compound, a gamma-secretase inhibitor, was the subject of Phase II clinical trials to assess its efficacy and safety as a potential treatment for Alzheimer's disease. nih.govresearchgate.netnih.gov These trials involved patients with mild to moderate AD and aimed to provide crucial data on the drug's therapeutic potential and tolerability. nih.gov

Efficacy Assessments (Cognitive Outcomes)

The Phase II trials for this compound did not demonstrate a beneficial effect on cognitive outcomes in patients with Alzheimer's disease. nih.govresearchgate.net In fact, trends toward worsening cognition were observed, particularly at higher doses. researchgate.netnih.gov One of the primary measures used to assess cognitive function was the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). In a 24-week study, trends for worsening ADAS-Cog scores from baseline were noted in the 100-mg and 125-mg daily dose groups. researchgate.netnih.gov A subsequent trial in patients with prodromal Alzheimer's disease also failed to show any significant treatment differences in key clinical outcomes between the this compound and placebo groups. nih.gov Ultimately, the lack of efficacy and concerns about cognitive worsening at higher doses contributed to the discontinuation of its development for Alzheimer's disease. nih.govresearchgate.net

Safety and Tolerability Profile

The safety and tolerability of this compound were found to be dose-dependent, with lower doses being better tolerated than higher doses. researchgate.netnih.gov

Dose-limiting adverse events were a significant factor in the clinical trials of this compound, leading to higher discontinuation rates at increased dosages. In a Phase II study, the discontinuation rates for the 25-mg and 50-mg daily doses of this compound were comparable to placebo. researchgate.netnih.gov However, the rates were substantially higher in the 100-mg and 125-mg dose groups. researchgate.netnih.gov In another trial focusing on prodromal Alzheimer's, the 125 mg/d dose was found to be poorly tolerated, leading to a protocol amendment to a 50 mg/d dose. bioworld.com Even at the lower dose, discontinuation rates were notable. nih.govbioworld.com The most common reasons for discontinuation were gastrointestinal and dermatologic adverse events. researchgate.netnih.gov

| Dose Group | Discontinuation Rate | Primary Reason for Discontinuation |

| Placebo | Comparable to 25-mg and 50-mg doses | Not specified |

| 25 mg/day | Comparable to placebo | Gastrointestinal and dermatologic adverse events |

| 50 mg/day | Comparable to placebo | Gastrointestinal and dermatologic adverse events |

| 100 mg/day | Higher than placebo | Gastrointestinal and dermatologic adverse events |

| 125 mg/day | Higher than placebo (43% in one study) | Gastrointestinal and dermatologic adverse events |

An increased incidence of nonmelanoma skin cancer was a notable adverse event associated with this compound treatment. nih.govresearchgate.netnih.govresearchgate.net This finding was consistent across different Phase II trials. nih.govbioworld.com In one study, the serious adverse event rate was higher with this compound compared to placebo, which was attributed to the higher incidence of nonmelanoma skin cancer. nih.gov Specifically, both basal cell carcinoma and squamous cell carcinoma were observed more frequently in patients receiving this compound. researchgate.netbioworld.com One trial reported that 6.1% of patients on this compound developed basal cell carcinomas and 10.6% developed squamous cell carcinomas, compared to 3.1% and 0.8% in the placebo group, respectively. bioworld.com

| Type of Nonmelanoma Skin Cancer | Incidence in this compound Group | Incidence in Placebo Group |

| Basal Cell Carcinoma | 6.1% | 3.1% |

| Squamous Cell Carcinoma | 10.6% | 0.8% |

Gastrointestinal adverse events were among the most frequently reported side effects of this compound and were a primary reason for treatment discontinuation, particularly at higher doses. nih.govresearchgate.netresearchgate.netbioworld.com These events included diarrhea, nausea, and vomiting. bioworld.com The higher rates of these adverse events in the 100-mg and 125-mg dose groups contributed to the poor tolerability of these dosages. researchgate.netnih.gov

Worsening of Cognitive Function and Brain Atrophy Rate

Clinical trials of this compound in patients with Alzheimer's disease (AD) did not demonstrate an improvement in cognitive function. In a phase 2 study involving patients with mild to moderate AD, trends toward worsening cognition were observed in the groups receiving higher doses of the drug. nih.govresearchgate.net Specifically, participants in the 100-mg and 125-mg daily dose groups showed a decline as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). nih.gov

Furthermore, in a trial focusing on patients with prodromal Alzheimer's disease (PDAD), a stage of mild cognitive impairment with biomarker evidence of AD, no significant differences in key clinical outcomes were found between the this compound and placebo groups. nih.gov This study also revealed that the brain atrophy rate in the PDAD participants was approximately double that of an observational cohort of individuals who were negative for CSF biomarkers of AD. nih.gov The failure to improve cognition or slow disease progression was a significant factor in the decision to halt the drug's development. bioworld.com Some findings even suggested that this compound was associated with a higher rate of disease progression. nih.gov

Cerebrospinal Fluid (CSF) Biomarker Analysis (Aβ isoforms, Tau)

This compound, as a γ-secretase inhibitor, was designed to reduce the production of amyloid-beta (Aβ) peptides. Studies confirmed its effect on Aβ levels in the cerebrospinal fluid (CSF). In a study with healthy young men, single oral doses of this compound led to a marked, dose-dependent decrease in the concentrations of CSF Aβ(1-38), Aβ(1-40), and Aβ(1-42) compared to placebo. nih.gov

In a phase 2 trial involving patients with mild to moderate AD, exploratory analysis of CSF biomarkers also showed dose-dependent reductions in Aβ isoforms and tau protein in a small subset of patients; however, these changes were not statistically significant. nih.gov While these findings provided preliminary evidence of γ-secretase target engagement, they did not translate into clinical benefits. nih.gov

Table 1: Effect of this compound on CSF Biomarkers

| Biomarker | Observed Effect in Clinical Studies | Source |

|---|---|---|

| Aβ(1-38) | Marked decrease in healthy volunteers. | nih.gov |

| Aβ(1-40) | Marked decrease in healthy volunteers; non-significant reduction in AD patients. | nih.govnih.gov |

| Aβ(1-42) | Marked decrease in healthy volunteers; non-significant reduction in AD patients. | nih.govnih.gov |

| Tau | Dose-dependent but not statistically significant reduction in a subset of AD patients. | nih.gov |

Amyloid Positron Emission Tomography (PET) Imaging Findings

In the clinical trial for prodromal Alzheimer's disease, amyloid Positron Emission Tomography (PET) imaging was used alongside CSF biomarkers to identify and select participants with evidence of cerebral amyloidopathy. nih.gov The findings from amyloid PET scans and CSF biomarker analysis were found to be correlated. nih.gov There was an approximate 87% concordance between abnormal amyloid burden detected on PET scans and the pathological CSF biomarker results. nih.gov This correlation suggests that either modality could be effectively used to confirm the presence of brain amyloid plaques and identify patients in the prodromal stage of AD. nih.gov

Progression to Dementia Rates in Prodromal AD Cohorts

A key objective of the trial in patients with prodromal Alzheimer's disease (PDAD) was to assess the rate of clinical progression to a formal diagnosis of dementia. nih.gov The study found that within the PDAD cohort, which included participants receiving either this compound or a placebo, the rate of progression to dementia at two years was 30.7%. nih.gov This rate was substantially higher than that observed in a parallel, untreated observational cohort of participants who had mild cognitive impairment but were negative for the CSF biomarkers of AD; in this group, the progression rate to dementia was only 6.5% over the same period. nih.gov However, the study did not find that this compound had any effect on slowing this progression to dementia. bioworld.com

Table 2: Two-Year Progression to Dementia Rates

| Participant Cohort | Progression to Dementia Rate | Source |

|---|---|---|

| Prodromal AD (PDAD) Cohort (this compound or Placebo) | 30.7% | nih.gov |

| Observational Cohort (CSF Biomarker-Negative) | 6.5% | nih.gov |

Discontinuation of Clinical Development and Rationale

In late 2012, Bristol-Myers Squibb announced the termination of the clinical development program for this compound. fiercebiotech.com The decision was made after an assessment of data from a completed Phase 2 study in mild-to-moderate AD and an interim analysis of an ongoing Phase 2 study in predementia AD. fiercebiotech.com The evaluation concluded that the compound's profile did not support advancing to large-scale Phase 3 trials. fiercebiotech.com The primary reasons for discontinuing the development were a lack of demonstrated efficacy and an unacceptable profile of adverse events. nih.govnih.gov

Lack of Significant Cognitive Benefits

A critical factor leading to the termination of this compound's development was its failure to show significant cognitive benefits. fiercebiotech.com Across multiple studies, this compound did not improve cognition in patients with either mild-to-moderate or prodromal AD. nih.govbioworld.com In fact, some data indicated trends toward cognitive worsening, particularly at higher doses of 100 mg and 125 mg. nih.gov The company's official statement noted that the efficacy observed in the clinical trials did not justify further development when considering the entirety of the data. fiercebiotech.com

Unacceptable Adverse Event Profile

The safety and tolerability profile of this compound was another major reason for its discontinuation. nih.govnih.gov While lower doses were relatively well-tolerated, higher doses were associated with high discontinuation rates, primarily due to gastrointestinal side effects. nih.gov More concerningly, treatment with this compound was associated with serious adverse events. nih.gov The rate of serious adverse events was higher in the this compound group (37.1%) compared to the placebo group (23.7%), a difference attributed to a higher incidence of non-melanoma skin cancers, including basal cell and squamous cell carcinomas. nih.govbioworld.com The development of skin cancer and the worsening of cognitive performance were considered serious side effects that contributed to the decision to halt the trials. researchgate.net

Table 3: Key Adverse Events Associated with this compound

| Adverse Event Category | Specific Events | Source |

|---|---|---|

| Dermatologic | Non-melanoma skin cancer (basal and squamous cell carcinoma), rash | nih.govnih.govbioworld.com |

| Gastrointestinal | Diarrhea, nausea, vomiting | nih.govbioworld.com |

| General | Fatigue, decreased weight, decreased appetite, dizziness | bioworld.com |

| Renal | Non-progressive, reversible renal tubule effects | nih.gov |

Overestimation of APP/Notch Selectivity

Initial preclinical data for this compound suggested a significant therapeutic window, with one study reporting a 137-fold selectivity for the inhibition of amyloid precursor protein (APP) cleavage over Notch cleavage in cell cultures. nih.gov This apparent selectivity was anticipated to allow for the reduction of amyloid-beta (Aβ) peptides without incurring the toxicities associated with the inhibition of the crucial Notch signaling pathway. nih.gov Early studies in healthy human subjects, as well as in rats and dogs, also indicated that it was possible to identify doses of this compound that lowered cerebrospinal fluid (CSF) Aβ levels without causing Notch-related side effects. nih.govbioworld.com

However, the promising preclinical and early clinical selectivity profile of this compound appears to have been an overestimation, as revealed by the results of later-stage Phase 2 clinical trials. In these trials, the administration of this compound, particularly at higher doses, resulted in a constellation of adverse events that are characteristic of Notch pathway inhibition. nih.govnih.gov This suggests that the initially observed selectivity in cellular and animal models did not fully translate to the clinical setting in patients with Alzheimer's disease.

A key indicator of this overestimated selectivity was the emergence of dose-limiting toxicities. A Phase 2 study in patients with mild to moderate Alzheimer's disease found that while daily doses of 25 mg and 50 mg were relatively well-tolerated, the 100 mg and 125 mg doses were not. nih.gov Discontinuation rates in the higher dose groups were significantly greater than in the placebo group, primarily due to gastrointestinal and dermatologic adverse events. nih.gov Furthermore, trends toward cognitive worsening were observed in the 100 mg and 125 mg dose groups, a serious concern that runs counter to the therapeutic goal. nih.gov Similar adverse effects have been reported with other less selective γ-secretase inhibitors, such as semagacestat, reinforcing the link between these toxicities and Notch inhibition. nih.gov

The most compelling evidence for the clinical impact on Notch signaling came from the increased incidence of non-melanoma skin cancers. bioworld.comnih.gov In a Phase 2 trial focusing on prodromal Alzheimer's disease, participants receiving this compound showed a higher rate of serious adverse events compared to the placebo group, a difference attributed to a greater incidence of non-melanoma skin cancer. nih.gov Notably, the ratio of basal cell carcinomas to squamous cell carcinomas was inverted in the this compound group compared to both the placebo group and the general population, a finding that strongly points to an oncogenic effect of Notch inhibition. bioworld.com

The culmination of these findings from Phase 2 trials ultimately led to the termination of this compound's development for Alzheimer's disease. pmlive.com The data did not establish a clinical profile that would support advancing to Phase 3 trials, as the therapeutic window between Aβ reduction and Notch-related toxicity proved to be insufficiently wide in a clinical population. pmlive.com The term "Notch-sparing" for γ-secretase inhibitors like this compound has been described by some researchers as potentially misleading, as these compounds demonstrate a degree of selectivity for APP over Notch, rather than a complete absence of effect on Notch proteolysis. researchgate.net The clinical experience with this compound underscored that even a degree of selectivity measured in preclinical assays may not be sufficient to avoid mechanism-based toxicities in patients.

Clinical Trial Data on Notch-Related Adverse Events

The following table summarizes key adverse events from a Phase 2 study of this compound that are suggestive of Notch pathway inhibition.

| Adverse Event Category | This compound Finding | Implication for Notch Selectivity | Reference |

| Gastrointestinal Toxicity | Most common reason for discontinuation, especially at higher doses. | Consistent with known side effects of Notch inhibition in the gut. | nih.gov |

| Dermatologic Toxicity | Common reason for discontinuation; increased incidence of non-melanoma skin cancer. | Notch signaling is crucial for skin homeostasis; its disruption is a known consequence of γ-secretase inhibition. | bioworld.comnih.govnih.gov |

| Cognitive Worsening | Trends for worsening cognition observed at 100 mg and 125 mg doses. | Suggests that the inhibition of Notch or other γ-secretase substrates in the central nervous system may have detrimental effects on cognitive function, counteracting any potential benefit from Aβ reduction. | nih.gov |

Mechanisms of Resistance and Challenges in Therapeutic Development

Drug Resistance Mechanisms in Other Disease Contexts (e.g., Cancer Research)

Insights from oncology, where GSIs have also been explored, provide a valuable framework for understanding potential resistance to compounds like Avagacestat. nih.gov In cancer, GSIs are used to block the Notch signaling pathway, which is often upregulated and contributes to tumor growth and survival. nih.govnih.gov However, cancer cells can develop resistance through various mechanisms, including the acquisition of new mutations in the drug target or the activation of bypass pathways that reactivate downstream signaling. youtube.com The development of resistance can be heterogeneous, with different metastases in the same patient potentially developing unique resistance mechanisms. youtube.com

From a drug resistance perspective, mutations in or near the GSI binding site on PSEN1 can alter the inhibitor's efficacy. Cryo-electron microscopy studies have revealed that this compound binds within a pocket formed by several transmembrane domains of PSEN1. nih.govnih.gov Specific amino acid residues are critical for this interaction. nih.gov A mutation altering the conformation of this binding pocket could prevent this compound from binding effectively, thereby conferring resistance to the drug. Furthermore, some PSEN1 mutations have been shown to act in a trans-dominant negative manner, where the mutant protein not only has impaired function itself but also inhibits the function of the normal, wild-type protein. nih.govjneurosci.org This highlights how genetic variations in the target enzyme can profoundly impact therapeutic response and contribute to resistance.

A primary challenge for GSI therapy is that γ-secretase cleaves multiple substrates besides the amyloid precursor protein (APP), most notably the Notch family of receptors. nih.gov The Notch signaling pathway is crucial for regulating cell-fate decisions in development and in adult tissues. nih.govoup.com Pharmacological inhibition of γ-secretase inevitably blocks Notch processing, preventing the release of the Notch intracellular domain (NICD) and disrupting its downstream signaling. embopress.org This interference is the basis for the on-target toxicity observed with many GSIs. nih.gov

This compound was developed as a "Notch-sparing" GSI, designed to selectively inhibit APP processing over Notch cleavage. nih.govresearchgate.net However, this selectivity proved to be relative rather than absolute. nih.gov In cancer research, where Notch inhibition is the therapeutic goal, resistance can emerge through mechanisms that bypass the need for γ-secretase-mediated Notch activation. nih.govaacrjournals.org Conversely, in the context of Alzheimer's therapy, even partial inhibition of Notch signaling by a compound like this compound can lead to mechanism-based toxicities, which ultimately limited its clinical development. nih.govnih.gov The intricate involvement of γ-secretase in the fundamental NOTCH1 pathway creates a narrow therapeutic window and presents a significant hurdle for developing safe and effective inhibitors. nih.gov

Challenges in Translating Preclinical Selectivity to Clinical Outcomes

A significant obstacle in the development of this compound was the failure to translate promising preclinical data into positive clinical outcomes. nih.gov Preclinical studies in animal models demonstrated that this compound could reduce amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF). nih.govnih.gov The compound was specifically designed to be 137-fold more selective for inhibiting Aβ production over Notch cleavage in cell cultures. nih.gov This preclinical selectivity suggested that a therapeutic window might exist where Aβ could be lowered without causing the severe side effects associated with Notch inhibition. oup.comnih.gov

However, human clinical trials painted a different picture. tandfonline.com The phase 2 clinical trial for this compound in patients with prodromal Alzheimer's disease was halted because the drug failed to show any significant improvement in clinical outcomes and was associated with dose-limiting adverse effects, including an increased risk of nonmelanoma skin cancer, which is consistent with Notch pathway inhibition. nih.govnih.gov This discrepancy underscores the immense challenge of translating preclinical pharmacological selectivity into a clinically meaningful and safe therapeutic profile. nih.govnih.gov The failure highlights potential limitations of the animal models used and the difficulty of predicting human responses to complex biological pathway modulation. nih.gov

Biphasic Dose-Response Observations and Their Mechanistic Implications

A peculiar and challenging pharmacological property of this compound and other GSIs is the observation of a biphasic dose-response curve for Aβ production. nih.govbiorxiv.org Instead of a straightforward dose-dependent decrease in Aβ, these inhibitors can cause an increase in Aβ levels at low concentrations, followed by inhibition only at higher concentrations. nih.govresearchgate.net This phenomenon has been observed in cell cultures, animal models, and humans. nih.govbiorxiv.org

The mechanistic basis for this biphasic behavior is thought to involve multiple drug binding sites on the γ-secretase complex. nih.govresearchgate.net At low, sub-saturating concentrations, the binding of the inhibitor may induce a conformational change in the enzyme that actually facilitates substrate processing and increases the rate of Aβ production. nih.govbiorxiv.org At higher concentrations, the inhibitor binds to the active site as an uncompetitive inhibitor, blocking catalysis and reducing Aβ levels. nih.govresearchgate.net This complex dose-response relationship complicates drug development significantly, as it makes it difficult to predict the net effect of a given dose on brain Aβ levels in patients. nih.gov The paradoxical increase in Aβ at certain concentrations could potentially counteract or even worsen the pathogenic process the drug is intended to treat. biorxiv.org

Table 1: Research Findings on Biphasic Dose-Response of Gamma-Secretase Inhibitors

| Compound | Observation | Proposed Mechanism | Source |

|---|---|---|---|

| This compound | Shows a biphasic activation-inhibition dose-response curve for Aβ production in cell culture. | Concurrent binding of multiple drug molecules at different ends of the active site tunnel modulates γ-secretase activity. | nih.gov, biorxiv.org |

| Semagacestat | Exhibits a biphasic dose-response in cells, animals, and humans; can facilitate cognitive decline. | At low concentrations, it can increase γ-secretase saturation with its substrate; at high concentrations, it acts as an uncompetitive inhibitor. | nih.gov, biorxiv.org |

| DAPT | Demonstrates a biphasic dose-response for Aβ production in SH-SY5 cells. | Forces the active site tunnel to open at low concentrations (activation) and binds next to the substrate to inhibit at high concentrations. | nih.gov, biorxiv.org |

| Ly-411,575 | Shows a biphasic activation-inhibition dose-response curve in cell culture studies. | Modulates the production of different Aβ catalytic intermediates by penetrating the active site tunnel to different depths. | nih.gov, biorxiv.org |

Future Directions and Alternative Strategies in Alzheimer S Disease Research

A Shift in Strategy: The Rise of Gamma-Secretase Modulators (GSMs)

The discontinuation of γ-secretase inhibitors (GSIs) like Avagacestat, largely due to mechanism-based side effects, prompted a pivot towards a more nuanced approach: gamma-secretase modulators (GSMs). mdpi.com Unlike GSIs which broadly inhibit the enzyme's activity, GSMs aim to allosterically modify it, offering a potentially safer therapeutic window.

The Goal: Precision Aβ Reduction Without Notch-Related Toxicity

The therapeutic promise of GSMs lies in their ability to shift the cleavage of the amyloid precursor protein (APP) by γ-secretase. Instead of blocking the enzyme, they modulate its action to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly aggregation-prone Aβ42. nih.gov This modulation effectively reduces the ratio of Aβ42 to Aβ40, a key pathological feature observed in familial AD. nih.gov

Unraveling the Mechanism: How GSMs Work

The mechanism of action for GSMs is distinct from that of GSIs and even differs between classes of GSMs. First-generation GSMs, which were often non-steroidal anti-inflammatory drugs (NSAIDs), are thought to interact with the APP substrate itself. mdpi.com However, a growing body of evidence suggests that second-generation GSMs, which are structurally and pharmacologically different, appear to target the γ-secretase complex directly. mdpi.com

Photoaffinity labeling studies have been instrumental in identifying the binding sites of these modulators. Research has shown that certain GSMs bind to the N-terminal fragment of presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex. nih.gov This interaction is believed to induce a conformational change in the enzyme, altering its processivity and favoring the production of shorter Aβ peptides. nih.gov The binding is considered allosteric, meaning it occurs at a site distinct from the enzyme's active site, which is targeted by GSIs. nih.gov This allosteric modulation is key to preserving the processing of other substrates like Notch.

The Power of Many: Combination Therapies and Polypharmacology

The complexity of Alzheimer's disease, involving multiple pathological pathways including amyloid-beta and tau protein abnormalities, neuroinflammation, and synaptic dysfunction, has led to a growing consensus that single-target drugs may be insufficient. nih.govmdpi.com The failures of highly specific agents like this compound have reinforced the need for multifaceted therapeutic strategies, giving rise to increased interest in combination therapies and polypharmacology. bioworld.com

Combination therapy involves the simultaneous use of multiple drugs that act on different targets. This approach is standard in the treatment of other complex diseases like cancer and HIV and is now being actively explored for AD. nih.gov The rationale is to attack the disease on multiple fronts, potentially leading to synergistic effects and improved clinical outcomes. nih.gov

Polypharmacology, on the other hand, refers to the development of single chemical entities that are designed to interact with multiple targets. nih.govnih.gov This strategy can offer advantages in terms of pharmacokinetics and patient compliance compared to administering multiple individual drugs. The development of multi-target-directed ligands (MTDLs) is a key focus in this area, aiming to create compounds that can, for instance, simultaneously inhibit Aβ aggregation and reduce oxidative stress. nih.govnih.gov

Beyond Alzheimer's: Exploring this compound's Potential in Other Diseases

While this compound's journey in Alzheimer's research concluded, its mechanism of action, particularly its inhibition of Notch signaling, has opened doors for its investigation in other therapeutic areas where this pathway is implicated.

Liver Fibrosis

Recent preclinical research has explored the effect of this compound on liver fibrosis. One study investigating the role of Notch signaling in the interplay between hepatic stellate cells and macrophages in a model of early liver fibrosis found that this compound suppressed the polarization of pro-inflammatory M1 macrophages while inducing the anti-inflammatory M2 phenotype. researchgate.net This shift in macrophage polarization suggests a potential therapeutic role for this compound in mitigating liver inflammation and fibrosis. The study highlights that inhibiting Notch signaling can attenuate liver fibrogenesis. researchgate.netplos.org

Cancer Research

The Notch signaling pathway is a known driver in various cancers. Consequently, γ-secretase inhibitors like this compound have been investigated for their anticancer potential. Preclinical studies have shown that this compound can inhibit the growth of certain cancer cells. For example, in xenograft models of lung cancer, this compound monotherapy had a minor inhibitory effect on tumor growth, but when combined with the targeted therapy gefitinib, it led to a marked increase in cancer cell death (apoptosis) and a reduction in proliferation. medchemexpress.com These findings suggest that this compound could have a role as part of a combination therapy for specific cancers. However, it's important to note that the inhibition of Notch signaling by GSIs has also been linked to an increased risk of certain skin cancers in AD trials, highlighting the complex and context-dependent role of this pathway in cancer. bioworld.com

Lessons from the Past to Guide the Future of AD Drug Development

The clinical trials of this compound and other GSIs, though unsuccessful in delivering a new treatment for Alzheimer's, have provided invaluable lessons that continue to shape the direction of AD drug development.

A primary takeaway was the critical importance of target selectivity. The off-target effects of inhibiting Notch signaling underscored the need for more specific therapeutic agents. nih.gov This has been a major impetus for the development of GSMs, which aim to modulate rather than inhibit γ-secretase activity. mdpi.com

The trials also highlighted the challenge of achieving sufficient target engagement in the brain at doses that are well-tolerated. researchgate.net Future trials will need to incorporate more robust biomarkers to confirm that a drug is reaching its intended target and exerting the desired biological effect. nih.gov

Furthermore, the timing of intervention has become a central theme in AD research. The failure of treatments in patients with established dementia suggests that by the time significant cognitive symptoms appear, the neurodegenerative process may be too advanced to be reversed by targeting a single pathway like amyloid production. nih.gov This has led to a greater focus on early intervention in preclinical or prodromal stages of the disease, with the aim of preventing or delaying the onset of clinical symptoms. nih.gov

Sharpening the Tools: Advanced Methodologies for Aβ and Gamma-Secretase Investigation

The challenges encountered in the development of drugs like this compound have spurred the innovation of more sophisticated research methodologies to study Aβ and γ-secretase activity with greater precision.